Cas no 947-62-6 (2-Methoxy-1-naphthoic acid)

2-Methoxy-1-naphthoic acid structure
2-Methoxy-1-naphthoic acid structure
Nome del prodotto:2-Methoxy-1-naphthoic acid
Numero CAS:947-62-6
MF:C12H10O3
MW:202.206003665924
MDL:MFCD00021532
CID:807502
PubChem ID:70356

2-Methoxy-1-naphthoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Naphthalenecarboxylicacid, 2-methoxy-
    • 2-Methoxy-1-naphthoic Acid
    • 2-methoxynaphthalene-1-carboxylic acid
    • 1-Naphthoic acid,2-methoxy
    • 2-Methoxy-[1]naphthoesaeure
    • 2-methoxy-1-naphthalenecarboxylic acid
    • 2-methoxy-naphthalene-1-carboxylic acid
    • 2-Methoxynaphthoic acid
    • OSTYZAHQVPMQHI-UHFFFAOYSA-N
    • 1-Naphthalenecarboxylic acid, 2-methoxy-
    • 1-Naphthoic acid, 2-methoxy-
    • 2-methoxy-1-naphtoic acid
    • 2-Methoxy-1-naphthoic acid #
    • BBL035831
    • STL432180
    • 1-Naphthoic acid, 2-methoxy- (6CI, 7CI, 8CI)
    • 2-Methoxy-1-naphthalenecarboxylic acid (ACI)
    • 2-Methoxy-1-naphthoic acid
    • MDL: MFCD00021532
    • Inchi: 1S/C12H10O3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7H,1H3,(H,13,14)
    • Chiave InChI: OSTYZAHQVPMQHI-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C2C(=CC=CC=2)C=CC=1OC)O

Proprietà calcolate

  • Massa esatta: 202.06300
  • Massa monoisotopica: 202.062994
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 239
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • Carica superficiale: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 46.5

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.263
  • Punto di fusione: 177-180 °C (lit.)
  • Punto di ebollizione: 390.2°Cat760mmHg
  • Punto di infiammabilità: 156.5°C
  • Indice di rifrazione: 1.64
  • PSA: 46.53000
  • LogP: 2.54660
  • Solubilità: Non determinato

2-Methoxy-1-naphthoic acid Informazioni sulla sicurezza

2-Methoxy-1-naphthoic acid Dati doganali

  • CODICE SA:2918990090
  • Dati doganali:

    Codice doganale cinese:

    2918990090

    Panoramica:

    2918990090. altri acidi ossicarbossilici supplementari(compresi anidridi\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2918990090. altri acidi carbossilici con funzione ossigenata supplementare e loro anidridi, alogenuri, perossidi e perossiacidi; i loro derivati alogenati, solfonati, nitrati o nitrosi. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

2-Methoxy-1-naphthoic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
M331363-1000mg
2-Methoxy-1-naphthoic acid
947-62-6
1g
$98.00 2023-05-17
eNovation Chemicals LLC
D767828-5g
2-methoxy-1-naphthoic acid
947-62-6 98.0%
5g
$150 2024-06-07
TRC
M331363-100mg
2-Methoxy-1-naphthoic acid
947-62-6
100mg
$64.00 2023-05-17
TRC
M331363-250mg
2-Methoxy-1-naphthoic acid
947-62-6
250mg
$75.00 2023-05-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M863375-5g
2-Methoxy-1-naphthoic Acid
947-62-6 ≥98%(GC)(T)
5g
619.20 2021-05-17
Alichem
A219001409-1g
2-Methoxynaphthalene-1-carboxylic acid
947-62-6 98%
1g
$1836.65 2023-08-31
TRC
M331363-500mg
2-Methoxy-1-naphthoic acid
947-62-6
500mg
$87.00 2023-05-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158598-1g
2-Methoxy-1-naphthoic acid
947-62-6 95%
1g
¥226.90 2023-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
OL453-1g
2-Methoxy-1-naphthoic acid
947-62-6 98.0%(GC&T)
1g
¥370.0 2022-06-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
528382-1G
2-Methoxy-1-naphthoic acid
947-62-6 98%
1G
¥1063.17 2022-02-24

2-Methoxy-1-naphthoic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
Riferimento
Benzo[a]pyrano[3,2-h]acridin-7-one derivatives, structurally related to acronycine, processes for their preparation, and pharmaceutical compositions for treatment of cancer
, European Patent Organization, , ,

Synthetic Routes 2

Condizioni di reazione
Riferimento
Studies in stereochemistry. 47. Asymmetric induction by leaving group in nucleophilic aromatic substitution
Wilson, Janet M.; Cram, Donald J., Journal of Organic Chemistry, 1984, 49(25), 4930-43

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether
Riferimento
Heteroatom-facilitated lithiations
Gschwend, Heinz W.; Rodriguez, Herman R., Organic Reactions (Hoboken, 1979, 26,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium carbonate ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ,  Water ;  rt; 8 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Preparation of piperazine derivatives for treatment mental and nervous system diseases
, China, , ,

Synthetic Routes 5

Condizioni di reazione
Riferimento
Preparation of peptidyl pyrrolidine inhibitors of IAP proteins
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Manganese triacetate Solvents: Acetic acid
Riferimento
Manganese(III)-mediated formylation of aromatic compounds in the presence of malonic acid
Nishino, Hiroshi; Tsunoda, Katsunori; Kurosawa, Kazu, Bulletin of the Chemical Society of Japan, 1989, 62(2), 545-50

Synthetic Routes 7

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  -78 °C
1.2 Reagents: sec-Butyllithium Solvents: Cyclohexane ;  1.25 h, -78 °C; 2 h, -78 °C → 30 °C
1.3 5 min, -30 °C
Riferimento
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Synthetic Routes 8

Condizioni di reazione
Riferimento
Barriers to rotation about the chiral axis of tertiary aromatic amides
Ahmed, Anjum; Bragg, Ryan A.; Clayden, Jonathan; Lai, Lai Wah; McCarthy, Catherine; et al, Tetrahedron, 1998, 54(43), 13277-13294

Synthetic Routes 9

Condizioni di reazione
Riferimento
Birch reduction of 2-methoxy-1-naphthoic acids
Oommen, P. Kurian, Australian Journal of Chemistry, 1975, 28(9), 2095-7

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Preparation of 5-bromo-2-methoxy-6-alkyl benzoic acids as intermediates for agricultural fungicides
, United States, , ,

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 °C; 3 h, 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  16 h, reflux
1.3 Reagents: Hydrochloric acid ;  pH 1
Riferimento
Practical Role of Racemization Rates in Deracemization Kinetics and Process Productivities
Oketani, Ryusei ; Hoquante, Marine; Brandel, Clement; Cardinael, Pascal; Coquerel, Gerard, Crystal Growth & Design, 2018, 18(11), 6417-6420

Synthetic Routes 12

Condizioni di reazione
Riferimento
Regiospecific synthesis of polysubstituted naphthalenes via oxazoline-mediated nucleophilic aromatic substitutions and additions
Gant, Thomas G.; Meyers, A. I., Journal of the American Chemical Society, 1992, 114(3), 1010-15

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  12 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Riferimento
Application of [4+2] cycloaddition reaction of tetrazine with cyclooctyne in the construction of pyridazine structure with axial chirality
Cai, Zhengjun; Gao, Jianbao; Li, Bai; Zhong, Yuan; Feng, Xing; et al, Youji Huaxue, 2018, 38(5), 1138-1146

Synthetic Routes 14

Condizioni di reazione
Riferimento
Preparation of fungicides for control of take-all disease of plants.
, European Patent Organization, , ,

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: 1,2-Bis(1-ethylpropyl)benzene ;  3 h, 3 - 6 °C; 1 h, rt
1.2 -
Riferimento
Aryllithiums with Increasing Steric Crowding and Lipophilicity Prepared from Chlorides in Diethyl Ether. The First Directly Prepared Room-Temperature-Stable Dilithioarenes
Screttas, Constantinos G.; Steele, Barry R.; Micha-Screttas, Maria; Heropoulos, Georgios A., Organic Letters, 2012, 14(22), 5680-5683

Synthetic Routes 16

Condizioni di reazione
Riferimento
Deracemization in a Complex Quaternary System with a Second-Order Asymmetric Transformation by Using Phase Diagram Studies
Oketani, Ryusei ; Marin, Francesco; Tinnemans, Paul ; Hoquante, Marine; Laurent, Anne; et al, Chemistry - A European Journal, 2019, 25(61), 13890-13898

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  reflux
Riferimento
Preparation of fungicidal 2-methoxybenzophenones
, European Patent Organization, , ,

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  1 h, reflux; 1 h, reflux; 2 h, reflux
1.2 10 min, reflux → rt
Riferimento
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Riferimento
Decarbonylative Halogenation by a Vanadium Complex
Rana, Sujoy; Haque, Rameezul; Santosh, Ganji; Maiti, Debabrata, Inorganic Chemistry, 2013, 52(6), 2927-2932

Synthetic Routes 20

Condizioni di reazione
Riferimento
Preparation of heterocyclyl- and naphthalenecarboxamide agrochemical fungicides
, Canada, , ,

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: Carbon dioxide ,  Triphenylphosphine ,  Tetraethylammonium p-toluenesulfonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
Riferimento
Palladium(0)-catalyzed electroreductive carboxylation of aryl halides, β-bromostyrene, and allyl acetates with carbon dioxide
Torii, Sigeru; Tanaka, Hideo; Hamatani, Takeshi; Morisaki, Kazuo; Jutand, Anny; et al, Chemistry Letters, 1986, (2), 169-72

2-Methoxy-1-naphthoic acid Raw materials

2-Methoxy-1-naphthoic acid Preparation Products

2-Methoxy-1-naphthoic acid Letteratura correlata

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